molecular formula C14H12N2O6 B5812496 3-nitrobenzyl N-2-furoylglycinate

3-nitrobenzyl N-2-furoylglycinate

Cat. No. B5812496
M. Wt: 304.25 g/mol
InChI Key: BXVCMSLKQZXOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl N-2-furoylglycinate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl N-2-furoylglycinate involves the photoactivation of the nitrobenzyl group, which leads to the release of the protected molecule. This process is reversible and can be controlled by the intensity and wavelength of the light used for activation. The photoactivated molecule can then interact with its target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule and the photoactivated molecule. This compound has been shown to be effective in the spatiotemporal control of protein function in living cells. It has also been used as a photosensitive crosslinker for the study of protein-protein interactions. In addition, it has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of 3-nitrobenzyl N-2-furoylglycinate for lab experiments include its high purity and high yield synthesis method, its photoactivatable nature, and its potential applications in various fields. However, its limitations include the need for specific light sources for activation, the potential for off-target effects, and the need for further optimization for specific applications.

Future Directions

For the study of 3-nitrobenzyl N-2-furoylglycinate include the optimization of its synthesis method for specific applications, the identification of new potential applications, and the development of new photoactivatable protecting groups. In addition, the study of its off-target effects and the development of new strategies to minimize them will be important for its future use in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields such as drug delivery, chemical biology, and photochemistry. Its photoactivatable nature and reversible mechanism of action make it a valuable tool for the spatiotemporal control of protein function in living cells and for the study of protein-protein interactions. Further optimization and development of this compound will be important for its future use in various scientific research applications.

Synthesis Methods

The synthesis of 3-nitrobenzyl N-2-furoylglycinate involves the reaction of 2-furoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with 3-nitrobenzyl chloride to obtain this compound. This method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

3-nitrobenzyl N-2-furoylglycinate has been extensively studied for its potential applications in various fields such as drug delivery, chemical biology, and photochemistry. It has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates. This compound has also been used as a tool for the spatiotemporal control of protein function in living cells. In addition, it has been used as a photosensitive crosslinker for the study of protein-protein interactions.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCMSLKQZXOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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